molecular formula C6H4BrIO B576787 2-Bromo-5-iodophenol CAS No. 932372-99-1

2-Bromo-5-iodophenol

Cat. No.: B576787
CAS No.: 932372-99-1
M. Wt: 298.905
InChI Key: VRITXTVQJJMQIT-UHFFFAOYSA-N
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Description

2-Bromo-5-iodophenol is an organic compound with the molecular formula C6H4BrIO. It is a derivative of phenol, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by bromine and iodine atoms, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications.

Mechanism of Action

Target of Action

Similar compounds have been known to exhibit antimicrobial properties , suggesting that 2-Bromo-5-iodophenol may interact with microbial cells or enzymes.

Mode of Action

It is likely that the compound interacts with its targets through a nucleophilic aromatic substitution reaction . This type of reaction involves the replacement of a substituent in an aromatic ring by a nucleophile, which could lead to changes in the structure and function of the target molecule.

Result of Action

Given its potential antimicrobial properties , it may lead to the inhibition of microbial growth or viability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-5-iodophenol can be synthesized through a series of halogenation reactions. One common method involves the bromination of 5-iodophenol using bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective substitution of the hydrogen atom at the 2-position with a bromine atom.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-iodophenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The halogen atoms can be reduced to form the corresponding phenol derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted phenols can be obtained.

    Oxidation Products: Quinones and other oxidized phenolic compounds.

    Reduction Products: Dehalogenated phenols.

Scientific Research Applications

2-Bromo-5-iodophenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in organic synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: this compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Comparison with Similar Compounds

    2-Bromo-4-iodophenol: Similar structure but with the iodine atom at the 4-position.

    2-Iodo-5-bromophenol: Similar structure but with the positions of bromine and iodine atoms reversed.

    2-Bromo-5-chlorophenol: Similar structure but with a chlorine atom instead of iodine.

Uniqueness: 2-Bromo-5-iodophenol is unique due to its specific halogenation pattern, which imparts distinct chemical and physical properties. The presence of both bromine and iodine atoms allows for versatile chemical reactivity and makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-bromo-5-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrIO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRITXTVQJJMQIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676369
Record name 2-Bromo-5-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932372-99-1
Record name 2-Bromo-5-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-iodophenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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